molecular formula C7H6BrClN4 B595463 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-74-6

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B595463
CAS No.: 1276056-74-6
M. Wt: 261.507
InChI Key: MWXFTPQBAZXTKL-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential pharmacological activities, particularly in the field of cancer research. The pyrazolopyrimidine scaffold is known for its versatility and has been widely studied for its biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitro-1,6-dimethylpyrazole with bromine in the presence of a base, followed by cyclization with a suitable reagent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification steps is crucial to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyrimidines, oxides, and reduced derivatives. These products often retain the core pyrazolopyrimidine structure but with modifications that can enhance their biological activities .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. The compound acts as a bioisostere of adenine, allowing it to bind to the ATP-binding site of kinases and inhibit their activity . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CDK inhibitor and its potential for further functionalization make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-bromo-4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN4/c1-3-10-6(9)4-5(8)12-13(2)7(4)11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXFTPQBAZXTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)C(=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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